![molecular formula C26H31N5O2S B2477560 1-(3-(4-ベンジルピペリジン-1-イル)-3-オキソプロピル)-4-ブチルチエノ[2,3-e][1,2,4]トリアゾロ[4,3-a]ピリミジン-5(4H)-オン CAS No. 1185107-47-4](/img/structure/B2477560.png)

1-(3-(4-ベンジルピペリジン-1-イル)-3-オキソプロピル)-4-ブチルチエノ[2,3-e][1,2,4]トリアゾロ[4,3-a]ピリミジン-5(4H)-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

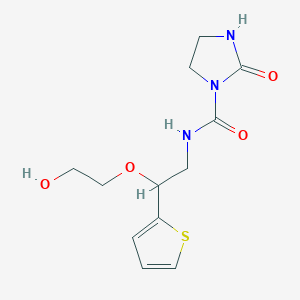

1-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C26H31N5O2S and its molecular weight is 477.63. The purity is usually 95%.

BenchChem offers high-quality 1-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

もちろんです!1-(3-(4-ベンジルピペリジン-1-イル)-3-オキソプロピル)-4-ブチルチエノ[2,3-e][1,2,4]トリアゾロ[4,3-a]ピリミジン-5(4H)-オンの科学研究における応用について、6つのユニークな応用を中心に詳しく分析したものを紹介します。

抗結核剤

この化合物は、抗結核剤としての可能性を示しています。この化合物は、ミコバクテリア細胞壁の生合成に不可欠な酵素であるデキャップレニルホスホリル-β-D-リボース2'-オキシダーゼ(DprE1)を標的にします。 この酵素を阻害することで、細胞壁の形成が阻害され、薬剤耐性株を含む結核菌が死滅します .

抗癌剤

研究により、この化合物の誘導体が癌細胞のアポトーシスを誘導することが示されています。具体的には、細胞分裂に不可欠なチューブリン重合を阻害することが分かっています。 この阻害により、細胞周期が停止し、アポトーシスが起こるため、癌治療の有望な候補となっています .

神経保護剤

この化合物は、神経保護作用の可能性について研究されています。この化合物は、脳内のグリシン濃度調節に関与するグリシントランスポーター1(GlyT1)の阻害剤として作用します。 GlyT1を阻害することで、統合失調症などの神経疾患の治療に有効なグリシン媒介神経伝達を強化することができます .

抗真菌剤

研究では、この化合物の抗真菌作用についても検討されています。この化合物は、細胞壁の合成を阻害したり、重要な代謝経路を阻害したりすることによって、様々な真菌病原体の増殖を阻害することが分かっています。

これらの応用は、1-(3-(4-ベンジルピペリジン-1-イル)-3-オキソプロピル)-4-ブチルチエノ[2,3-e][1,2,4]トリアゾロ[4,3-a]ピリミジン-5(4H)-オンが科学研究や創薬において多様な可能性を秘めていることを示しています。これらの応用のいずれかについて、具体的な質問や詳細が必要な場合は、お気軽にお問い合わせください!

DprE1を標的とする新規オキサジアゾール類の合成と構造活性相関 置換された(1-(ベンジル)-1H-1,2,3-トリアゾール-4-イル)(ピペラジン-1-イル)メタノン抱合体の設計と合成:アポトーシス誘導能とチューブリン重合阻害に関する研究 [4-ベンゾイルピペリジンと3-(ピペリジン-4-イル)ベンゾd

作用機序

Target of Action

The primary target of this compound is Decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) . DprE1 is an enzyme involved in the biogenesis of the mycobacterial cell wall, which is an essential protective barrier against various cellular stresses and important for virulence in the host .

Mode of Action

The compound interacts with DprE1, leading to mutations in the enzyme . This interaction disrupts the normal function of DprE1, affecting the biogenesis of the mycobacterial cell wall .

Biochemical Pathways

The disruption of DprE1 affects the mycolyl-arabinogalactan-peptidoglycan (mAGP) biogenesis pathway . mAGP is a major component of the mycobacterial cell wall, and its disruption can lead to the death of the bacteria .

Pharmacokinetics

Similar compounds have shown promising potency against many drug-resistant strains, as well as drug-susceptible clinical isolates . It also showed cidality against Mtb growing in host macrophages .

Result of Action

The result of the compound’s action is the death of the bacteria due to the disruption of the mAGP biogenesis pathway . This leads to the breakdown of the mycobacterial cell wall, causing the bacteria to lose its protective barrier and eventually die .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the presence of certain proteins can affect the binding of the compound to its target . Additionally, the pH and temperature of the environment can also affect the stability and efficacy of the compound .

特性

IUPAC Name |

12-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-8-butyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N5O2S/c1-2-3-14-30-25(33)24-21(13-17-34-24)31-22(27-28-26(30)31)9-10-23(32)29-15-11-20(12-16-29)18-19-7-5-4-6-8-19/h4-8,13,17,20H,2-3,9-12,14-16,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVABUOCWCBFRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCC(CC4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Chloro-6-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2477483.png)

![1-[(tert-butoxy)carbonyl]-3-[(prop-2-en-1-yloxy)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2477484.png)

![3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2477486.png)

![Ethyl 2-(2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2477488.png)

![N-(4-CHLOROPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2477490.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2477491.png)

![(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2477492.png)

![N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2477494.png)

![(NZ)-N-[3-(3,4-dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine](/img/structure/B2477496.png)

![7-(4-Chlorophenoxy)-2-[(2,5-difluorophenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2477497.png)

![2-[(4-{[(4-ethoxyanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2477499.png)